molecular formula C18H28ClNO2 B4411247 4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride

4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride

Cat. No. B4411247
M. Wt: 325.9 g/mol
InChI Key: WVRPZPIJDDJNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-CHMINACA, but with a unique chemical structure that makes it an interesting compound for scientific study. In

Mechanism of Action

4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride acts as a potent agonist of CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors by this compound leads to various physiological effects such as analgesia, sedation, and euphoria. This compound also has a high affinity for these receptors, which makes it a potent and selective agonist.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound can cause a range of effects such as relaxation, euphoria, and altered perception of time. It can also cause adverse effects such as anxiety, paranoia, and tachycardia. The exact effects of this compound depend on various factors such as dose, route of administration, and individual susceptibility.

Advantages and Limitations for Lab Experiments

4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. Another advantage is its availability in pure form, which allows for accurate dosing and reproducible results. However, this compound also has limitations such as its potential for abuse and dependence, which can affect the validity of experimental results.

Future Directions

There are several future directions for research on 4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride. One direction is to investigate the long-term effects of this compound on the endocannabinoid system and other physiological processes. Another direction is to study the potential therapeutic applications of this compound, such as its use in the treatment of pain or anxiety disorders. Additionally, research can be conducted to develop safer and more selective synthetic cannabinoids with fewer adverse effects and lower potential for abuse.
Conclusion
In conclusion, this compound is a synthetic cannabinoid with potential applications in scientific research. Its high potency and selectivity for CB1 and CB2 receptors make it a useful tool for studying the endocannabinoid system and the pharmacological effects of synthetic cannabinoids. However, this compound also has limitations such as its potential for abuse and dependence, which should be taken into consideration when designing experiments. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Scientific Research Applications

4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride has potential applications in scientific research, particularly in the field of cannabinoid pharmacology. Synthetic cannabinoids such as this compound can be used to study the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, appetite, and mood. This compound can also be used to study the pharmacological effects of synthetic cannabinoids on different receptor subtypes, such as CB1 and CB2 receptors.

properties

IUPAC Name

4-[4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]butan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-15-9-11-19(12-10-15)13-14-21-18-7-5-17(6-8-18)4-3-16(2)20;/h5-8,15H,3-4,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRPZPIJDDJNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=C(C=C2)CCC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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